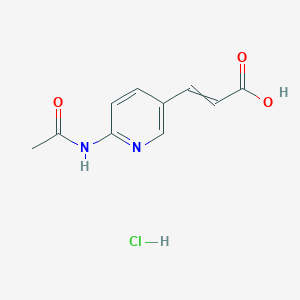

3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride

Übersicht

Beschreibung

“3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It is important to note that the compound has a similar structure to “(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride”, which has a molecular weight of 243.651.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the generation and synthesis of different unnatural amino acid derivatives via treatment of 3-(4-acetamidobenzoyl)-prop-2-enoic acid with 5-aryl-2-amino 1, 3, 4 thiadiazole, 3, 5-dimethyl pyrazole and barbituric acid have been described2. However, the specific synthesis process for “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” is not readily available in the public domain.Molecular Structure Analysis

The molecular structure of “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” is not explicitly provided in the search results. However, a similar compound “(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride” has a molecular weight of 243.651.Chemical Reactions Analysis

The specific chemical reactions involving “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” are not readily available in the public domain. However, similar compounds have been used in the synthesis of different heterocycles3.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” are not explicitly provided in the search results. However, a similar compound “(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride” is a solid at room temperature1.Wissenschaftliche Forschungsanwendungen

Organic Acids in Industrial Applications

Organic acids such as formic, acetic, citric, and lactic acids are explored for their roles in acidizing operations in oil and gas extraction. These acids serve as alternatives to hydrochloric acid (HCl) to avoid issues like high dissolving power, high corrosion rate, and sludging tendency, especially at high temperatures. Organic acids are used for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents, showcasing their importance in enhancing recovery processes and minimizing equipment damage (Alhamad et al., 2020; Alhamad et al., 2020).

Organic Acids in Corrosion Inhibition

The use of organic inhibitors in acidic solutions is a common practice to prevent metallic dissolution. Organic molecules containing heteroatoms (O, S, N, P) and π-electrons act as effective inhibitors for metals and alloys in aggressive acidic media. This is particularly relevant in industrial cleaning processes, highlighting the role of organic compounds in safeguarding industrial equipment and infrastructure (Goyal et al., 2018).

Antituberculosis Activity of Organic Compounds

Organotin(IV) complexes, including those derived from carboxylic acids, have shown significant antituberculosis activity. The study provides insight into the structural diversity and potential mechanism of action of these complexes, indicating the importance of organic compounds in developing new therapeutic agents against tuberculosis (Iqbal et al., 2015).

Safety And Hazards

The safety and hazards associated with “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” are not readily available in the public domain. However, a similar compound “(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride” has been classified with the GHS07 pictogram and associated with hazard statements H315, H319, and H3351.

Zukünftige Richtungen

The future directions for the study and application of “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” are not readily available in the public domain. However, given the interest in similar compounds for the synthesis of heterocycles3, it is possible that this compound could also be of interest in future research.

Please note that the information provided is based on the available data and there may be more recent studies or data not included in this response. For a more comprehensive analysis, further research and consultation with a subject matter expert in the field is recommended.

Eigenschaften

IUPAC Name |

3-(6-acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15;/h2-6H,1H3,(H,14,15)(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNZHVZGNPWLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)

![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)

![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)

![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)

![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)

![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)